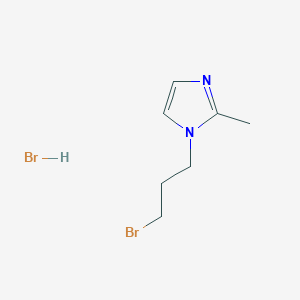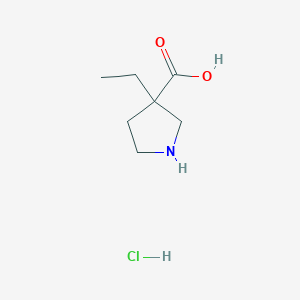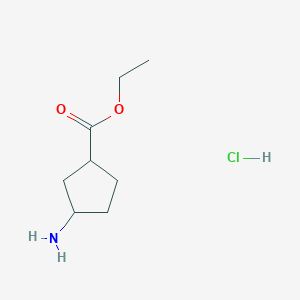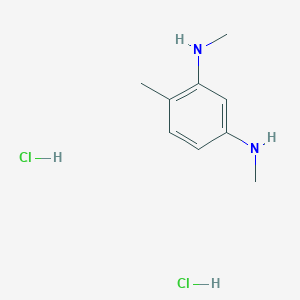
4-Bromo-6-chloro-2-trifluoromethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloro-2-trifluoromethylphenol is a chemical compound with the molecular weight of 275.45 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chloro-6-(trifluoromethyl)phenol . The InChI code is 1S/C7H3BrClF3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism
4-Bromo-6-chloro-2-trifluoromethylphenol has been studied for its unique intramolecular hydrogen-atom tunneling and photoreaction mechanisms. Research in low-temperature argon matrices has shown that this compound undergoes hydrogen-atom tunneling, changing its geometrical isomer type due to the presence of an intramolecular hydrogen bond. Further experiments indicated that the presence of deuterium inhibits this tunneling migration. UV-induced photoreaction pathways were examined, leading to the production of specific cyclopentadienylidenemethanone through Wolff rearrangement after dissociation of certain atoms. This reveals significant insights into the photoreaction pathways of halogenated phenols and their potential applications in understanding molecular dynamics and reaction mechanisms under specific conditions (Nanbu, Sekine, & Nakata, 2012).
Photoreaction Mechanisms of Bromophenols
The photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols in low-temperature argon matrices have been investigated, providing insights into the formation of specific cyclohexadienone and cyclopentadienylidenemethanone complexes. These studies contribute to our understanding of photoreaction pathways in halogenated phenols, shedding light on their reactivity and the conditions under which different photoproducts are favored. This research can be applied in fields such as photochemistry and environmental sciences, where understanding the behavior of halogenated compounds under various conditions is crucial (Akai, Kudoh, Takayanagi, & Nakata, 2002).
Synthesis and Characterization of Manganese Trinuclear Clusters
4-Bromo-6-chloro-2-trifluoromethylphenol has been utilized in the synthesis of novel linear trinuclear manganese clusters, showcasing the compound's application in the development of materials with specific magnetic and electrochemiluminescence properties. These clusters have been characterized through various analytical methods, providing valuable data on their structural and functional properties. This research opens avenues for the application of such clusters in materials science, particularly in the development of novel magnetic and luminescent materials (Zhang, Hua, Zhong-hang, Shu-Hua Zhang, & Hai, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWMQHKKATCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250994 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414870-65-7 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)









![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)